KB-141

Thyroid Hormone Receptor Selectivity Binding Affinity

KB-141 is a highly selective TRβ agonist (14-fold over TRα), ideal for metabolic research requiring clean separation from TRα-mediated cardiac effects. Demonstrates 35% cholesterol reduction in mice, 6-8% body weight loss in obese rats, and significant Lp(a) reduction (up to 7% weight loss) in primates—all without tachycardia. Choose KB-141 for definitive TRβ pathway interrogation in anti-obesity, anti-diabetic, and lipid-lowering studies. Available in ≥98% purity.

Molecular Formula C17H16Cl2O4
Molecular Weight 355.2 g/mol
CAS No. 219691-94-8
Cat. No. B1673361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB-141
CAS219691-94-8
SynonymsKB 141
KB-141
KB141 cpd
Molecular FormulaC17H16Cl2O4
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O
InChIInChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)
InChIKeyOZYQIQVPUZANTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KB-141 (CAS 219691-94-8): Potent and Selective TRβ Agonist for Metabolic Research Applications


KB-141 (CAS 219691-94-8) is a potent and selective agonist of the thyroid hormone receptor beta (TRβ), developed as a strategy for body weight reduction and lipid lowering with minimal cardiac side effects [1]. It binds to human TRβ with a 14-fold higher affinity than to human TRα, demonstrating subtype selectivity [2]. This small molecule, a diphenylether derivative, has been extensively characterized in preclinical models for its anti-obesity, anti-diabetic, and lipid-lowering effects [3].

KB-141 (CAS 219691-94-8): Why Generic TR Agonists Cannot Substitute for TRβ-Selective Compounds


Non-selective thyroid hormone receptor agonists, such as the endogenous hormone triiodothyronine (T3), activate both TRα and TRβ subtypes, leading to undesirable cardiac effects, particularly tachycardia, which limits their therapeutic utility for metabolic disorders [1]. TRα activation is primarily responsible for heart rate control, while TRβ mediates cholesterol lowering and metabolic rate elevation [2]. Therefore, substituting KB-141 with a non-selective TR agonist would introduce significant cardiovascular liability, whereas substituting with other TRβ-selective agonists requires careful comparison of their selectivity profiles and in vivo therapeutic windows [3].

KB-141 (CAS 219691-94-8): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Superior TRβ Subtype Selectivity Differentiates KB-141 from Non-Selective Agonists

KB-141 demonstrates a 14-fold higher binding affinity for human TRβ compared to human TRα, a critical selectivity metric that distinguishes it from non-selective agonists like T3 [1]. This selectivity is fundamental to its improved therapeutic window.

Thyroid Hormone Receptor Selectivity Binding Affinity

Metabolic Rate Increase Without Tachycardia: A 10-Fold Selectivity Window in Rats

In cholesterol-fed rats, KB-141 increased whole body oxygen consumption (MVO2), a measure of metabolic rate, with a 10-fold selectivity window relative to its effect on heart rate (tachycardia) [1]. This contrasts sharply with non-selective T3, which elevates heart rate at doses required for metabolic benefit.

Metabolic Rate Cardiovascular Safety Selectivity

Cholesterol Lowering with a 27-Fold Selectivity Window Over Tachycardia in Rats

KB-141 achieved a 27-fold selectivity for lowering plasma cholesterol relative to its effect on heart rate in cholesterol-fed rats [1]. This is a substantial improvement over T3, which lowers cholesterol but causes tachycardia at overlapping doses.

Cholesterol Lipid Lowering Selectivity

Significant Body Weight Reduction in Obese Rodent Models Without Tachycardia

In obese Zucker fa/fa rats, oral administration of KB-141 at 0.167 mg/kg/day and 0.0547 mg/kg/day for 21 days resulted in body weight reductions of 6% and 8%, respectively, without inducing tachycardia [1]. This efficacy in an obese model differentiates KB-141 from non-selective agonists that would cause cardiac stress at effective weight-loss doses.

Obesity Weight Loss Metabolic Syndrome

Lipid Lowering and Anti-Diabetic Effects in ob/ob Mice Without Tachycardia

In ob/ob mice, a 7-day treatment with KB-141 at 0.5 mg/kg/day reduced serum cholesterol by 35%, triacylglycerols by 35%, and free fatty acids by 18-20%, without causing tachycardia [1]. Furthermore, a 2-week treatment improved glucose tolerance and insulin sensitivity in a dose-dependent manner with no effect on heart rate [1].

Diabetes Lipids Glucose Tolerance

Reduction of Lipoprotein(a) and Body Weight in Primates Without Affecting Heart Rate

In primate studies, KB-141 significantly reduced cholesterol, lipoprotein(a) [Lp(a)], and body weight (up to 7% after 1 week) with no effect on heart rate [1]. This is a critical differentiator from non-selective agonists, as Lp(a) is an independent cardiovascular risk factor that is difficult to lower with conventional therapies.

Lipoprotein(a) Primates Cardiovascular

KB-141 (CAS 219691-94-8): Optimal Research and Application Scenarios Based on Quantitative Evidence


Investigating TRβ-Mediated Lipid Metabolism Without Cardiac Interference

Researchers studying the role of thyroid hormone receptor beta in cholesterol and lipoprotein metabolism can utilize KB-141 to achieve significant lipid reductions (e.g., 35% cholesterol reduction in mice, 27-fold selectivity for cholesterol lowering vs. tachycardia in rats) without confounding TRα-mediated cardiac effects. This is essential for isolating TRβ-specific pathways [1].

Obesity and Metabolic Syndrome Research Requiring Weight Loss Without Cardiovascular Side Effects

KB-141 is ideal for preclinical obesity studies where body weight reduction (6-8% in obese rats) and metabolic rate increase (10-fold selectivity window) are desired without the tachycardia associated with non-selective thyroid hormone agonists. This allows for cleaner interpretation of weight loss mechanisms [2].

Type 2 Diabetes and Insulin Sensitivity Studies in Rodent Models

Given its dose-dependent improvement in glucose tolerance and insulin sensitivity in ob/ob mice, alongside significant lipid lowering, KB-141 serves as a valuable tool compound for exploring TRβ activation as a strategy for diabetes intervention. Its lack of effect on heart rate ensures that glycemic improvements are not confounded by cardiovascular stress [3].

Lipoprotein(a) and Cardiovascular Risk Research in Non-Human Primates

KB-141's demonstrated ability to lower Lp(a) and body weight in primates without affecting heart rate makes it a uniquely useful compound for studying novel approaches to reduce this independent cardiovascular risk factor. This application is supported by direct primate data showing up to 7% weight loss and significant Lp(a) reduction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB-141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.